![molecular formula C13H13ClN4 B2903024 4-chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine CAS No. 339015-95-1](/img/structure/B2903024.png)
4-chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine” is a complex organic molecule. It is related to a class of compounds known as pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine . It’s also related to isoquinolines, which are benzopyridines . This compound could be an intermediate for the synthesis of various pharmaceutical drugs .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, the synthesis of related compounds involves the use of organolithium reagents . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydro adduct . The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and varied, depending on the specific conditions and reagents used. For example, nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .Scientific Research Applications
Synthetic Precursor for Biological Compounds
The compound serves as a synthetic precursor for a variety of compounds with significant biological activity. Its derivative, 3,4-Dihydro-2(1H)-pyridones (3,4-DHPo), is a privileged structure due to its biological activity against a broad range of targets . This makes it a valuable starting point for synthesizing new molecules in drug discovery, particularly those targeting N-heterocycles in medicinal chemistry.
Catalysis in Organic Synthesis
Another application is in catalysis for organic synthesis. Similar compounds have been used as catalysts for the synthesis of 9-aryl-1,8-dioxo-octahydroxanthenes under neutral media . This process is part of a broader trend towards solvent-free reactions, which are more environmentally friendly and align with the principles of green chemistry.
Pharmacologically Active Molecules
This compound is also used as a reactant for the preparation of pharmacologically active molecules. It has been involved in reactions such as enantioselective reduction and organocatalytic domino Michael-hemiacetalization . These reactions are crucial for developing new drugs and understanding their interactions within biological systems.
Anti-Biofilm Activity
In the field of microbiology, derivatives of this compound have shown promising results as anti-biofilm agents. For instance, one derivative exhibited excellent anti-biofilm activity with IC50 values comparable to the standard drug, Ciprofloxacin . This suggests potential applications in combating bacterial infections that form biofilms, which are often resistant to conventional treatments.
Multi-Component Reaction (MCR) Catalyst
The compound has been applied as a homogeneous catalyst in a one-pot multi-component reaction (MCR) for the synthesis of derivatives like 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine . MCRs are valued in chemistry for their efficiency and the complexity of molecules they can produce.
Vasorelaxant and Anti-HIV Properties
Lastly, the biological activities of its derivatives, such as vasorelaxant and anti-HIV properties, have been documented . These activities highlight the compound’s potential in developing treatments for cardiovascular diseases and HIV, showcasing its versatility in medicinal chemistry.
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets in a way that modulates their activity, leading to changes in cellular function .
Biochemical Pathways
Without knowledge of the specific targets of this compound, it is difficult to predict the biochemical pathways it may affect. Based on its structural similarity to other known compounds, it could potentially influence a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
properties
IUPAC Name |
4-chloro-6-(3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4/c14-11-7-12(17-13(15)16-11)18-6-5-9-3-1-2-4-10(9)8-18/h1-4,7H,5-6,8H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZIUNMRAGGEPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC(=NC(=N3)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.